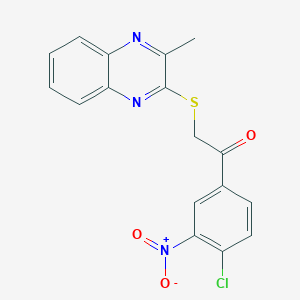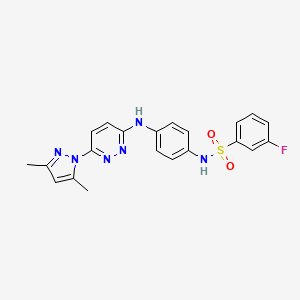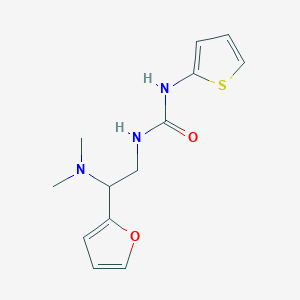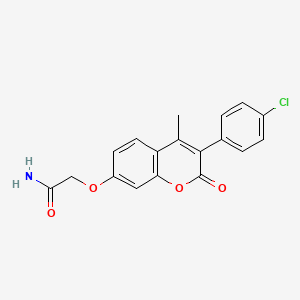![molecular formula C10H20Cl3N3O B2513846 1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride CAS No. 2060060-58-2](/img/structure/B2513846.png)
1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is attached to a methyl group and an amino group, which are further connected to a propan-2-ol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the amino groups, and the propan-2-ol group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions take place. The pyridine ring, the amino groups, and the propan-2-ol group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure .Aplicaciones Científicas De Investigación
Coordination Chemistry with Metal Ions
1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride and similar compounds have been extensively researched in coordination chemistry, particularly with metal ions. These compounds, often described as unsymmetrical tripodal amines, are used in synthesizing a variety of metal complexes. For instance, they have been employed in the formation of Cu(II) complexes, with a focus on understanding the impact of arm length and molecular interactions in these formations (Keypour et al., 2015). Additionally, similar amines have been used to generate mononuclear complexes with zinc(II), providing insights into the coordination chemistry and theoretical aspects of these interactions (Keypour et al., 2018).
Structural Analysis and Conformational Studies
The structural and conformational properties of compounds similar to this compound have been a subject of research. Crystal structures of related derivatives have been characterized using X-ray diffraction analysis, providing valuable information on molecular geometry and hydrogen-bonded networks. These studies contribute to a deeper understanding of the molecular conformations and interactions in different environments, which is crucial for designing compounds with specific properties (Nitek et al., 2020).
Applications in Environmental and Pharmaceutical Analysis
Compounds structurally related to this compound have found applications in environmental and pharmaceutical analysis. For example, derivatives have been used as ion-pairing reagents in capillary electrophoresis for the separation and determination of metal ions in various samples. This demonstrates their potential utility in analytical chemistry, particularly in the qualitative and quantitative analysis of metal ions in complex matrices like pharmaceutical preparations and water samples (Belin & Gülaçar, 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-amino-3-[methyl(pyridin-4-ylmethyl)amino]propan-2-ol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.3ClH/c1-13(8-10(14)6-11)7-9-2-4-12-5-3-9;;;/h2-5,10,14H,6-8,11H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBPQUKIFSSWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)CC(CN)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2513763.png)

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-phenyloxane-4-carbonyl)azetidine](/img/structure/B2513765.png)

![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513768.png)
![N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)



![6-amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2513778.png)
![3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2513780.png)
![Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2513781.png)

![[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2513785.png)